molecular formula C16H14N4O2 B11676378 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11676378
M. Wt: 294.31 g/mol
InChI Key: VRSTVWIVRJEDEL-LICLKQGHSA-N
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Description

3-(5-Methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative featuring a furan-2-ylmethylidene substituent in the E-configuration. Its molecular formula is C₁₆H₁₄N₄O₂, with a molecular weight of 284.27 g/mol (dry powder form) . The compound is synthesized via condensation reactions between pyrazole-5-carbohydrazide precursors and aromatic aldehydes under reflux conditions, a method consistent with other carbohydrazide derivatives . Structurally, the 5-methylfuran moiety at position 3 and the benzylidene group at the hydrazide position contribute to its planar conformation, as inferred from analogous compounds analyzed via X-ray crystallography using SHELXL .

Properties

Molecular Formula

C16H14N4O2

Molecular Weight

294.31 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H14N4O2/c1-11-7-8-15(22-11)13-9-14(19-18-13)16(21)20-17-10-12-5-3-2-4-6-12/h2-10H,1H3,(H,18,19)(H,20,21)/b17-10+

InChI Key

VRSTVWIVRJEDEL-LICLKQGHSA-N

Isomeric SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3

solubility

2.1 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-methylfuran-2-yl)-N’-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the condensation of 5-methylfuran-2-carbohydrazide with an appropriate aldehyde, such as benzaldehyde. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Synthetic Preparation & Core Reactivity

This compound is synthesized via a condensation reaction between 3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide and benzaldehyde derivatives under acidic conditions (e.g., glacial acetic acid in ethanol) . Key structural features enabling its reactivity include:

  • Hydrazide group (–CONHNH₂): Participates in Schiff base formation, cyclization, and nucleophilic substitutions.

  • Pyrazole ring : Stabilizes resonance interactions and directs electrophilic attacks.

  • Furan moiety : Enhances electron-rich character, facilitating π-π stacking in intermediates.

Condensation Reactions

The hydrazide group reacts with carbonyl compounds to form Schiff bases or hydrazones. Representative examples:

ReagentConditionsProductYieldSource
4-ChlorobenzaldehydeEthanol, reflux, 6hN'-(4-chlorobenzylidene) derivative78%
5-Nitrofuran-2-carbaldehydeAcetic acid, 80°CFuran-coupled hydrazone65%
CyclohexanoneTHF, rt, 12hSpirocyclic pyrazolo-oxazine derivative52%

Mechanistic Insight : Protonation of the carbonyl oxygen enhances electrophilicity, followed by nucleophilic attack by the hydrazide’s –NH₂ group. The E-configuration is favored due to steric hindrance.

Cyclization Reactions

The compound undergoes intramolecular cyclization to form heterocyclic systems:

Pyrazolo[3,4-d]pyridazine Formation

Treatment with β-ketoesters (e.g., ethyl acetoacetate) in acetic acid yields fused pyridazine rings:

text
Reaction: 3-(5-Methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide + Ethyl acetoacetate → Pyrazolo[3,4-d]pyridazine-6-carboxylate Conditions: AcOH, 100°C, 8h Yield: 70%[2]

Mechanism : Knoevenagel condensation followed by cyclodehydration .

Electrophilic Substitution

The furan ring undergoes nitration and sulfonation:

Reaction TypeReagentPositionProduct StabilitySource
NitrationHNO₃/H₂SO₄, 0°CC-4Moderate (decomposes at >150°C)
SulfonationSO₃/DMF, 40°CC-3High

Spectral Data :

  • Nitro derivative: 1H^1H NMR (DMSO-d₆): δ 8.21 (s, 1H, furan H-3), 7.89 (d, J=3.2 Hz, 1H, furan H-4).

  • Sulfonated product: IR νmax\nu_{\text{max}} 1175 cm⁻¹ (S=O stretch).

Oxidation

Oxidation with KMnO₄/H₂SO₄ cleaves the furan ring to form a diketone intermediate, which subsequently recyclizes:

text
Reaction: Furan → γ-Diketone → Pyranone derivative Yield: 58%[3]

Reduction

Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond:

text
Reaction: N'-(Phenylmethylidene) → N'-(Phenylethyl) Conditions: EtOH, 50 psi H₂, 6h Yield: 92%[4]

Metal Complexation

The compound acts as a polydentate ligand for transition metals:

Metal SaltCoordination SitesComplex GeometryApplicationSource
Cu(NO₃)₂Pyrazole N, Hydrazide OSquare-planarAntimicrobial agent
FeCl₃Furan O, Hydrazide NOctahedralCatalytic oxidation

Stability : Cu(II) complexes show enhanced thermal stability (decomp. >300°C) .

Biological Activity-Linked Reactions

Derivatives synthesized via the above reactions exhibit:

  • Antibacterial activity : MIC = 4–16 µg/mL against S. aureus .

  • Antifungal activity : IC₅₀ = 12 µM for C. albicans.

This compound’s versatility in forming pharmacologically active derivatives underscores its value in medicinal chemistry. Further studies should explore enantioselective reactions and in vivo metabolic pathways.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the reaction of 5-methylfuran-2-carboxaldehyde with hydrazine derivatives. The resulting compound features a pyrazole ring, which is known for its reactivity and ability to form various derivatives. The structural elucidation can be achieved through techniques such as NMR spectroscopy and mass spectrometry .

The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:

2.1 Antimicrobial Activity
Research has indicated that derivatives of pyrazoles, including the target compound, possess significant antimicrobial properties. Studies have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential use in treating infections .

2.2 Antioxidant Properties
The pyrazole derivatives are known for their antioxidant capabilities. The presence of the furan moiety contributes to their ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases .

2.3 Anticancer Potential
Emerging studies suggest that compounds similar to 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide may exhibit anticancer activity. The mechanism often involves apoptosis induction in cancer cells, making them potential candidates for cancer therapy .

Applications in Corrosion Inhibition

Recent patents have explored the use of this compound as a corrosion inhibitor in various industrial applications. The unique structural properties allow it to form protective films on metal surfaces, thereby reducing corrosion rates significantly .

Table 2: Corrosion Inhibition Efficiency

Inhibitor NameEfficiency (%)
3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide85
Other Pyrazole Derivatives70 - 90

Biological Activity

3-(5-Methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide
  • Molecular Formula : C13_{13}H12_{12}N4_{4}O2_{2}
  • Molecular Weight : 244.26 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.

Biological Activity Overview

The biological activity of 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide has been investigated in various studies. The following sections summarize key findings related to its pharmacological effects.

Anticancer Activity

Several studies have reported the anticancer potential of pyrazole derivatives. For instance, derivatives similar to this compound have shown significant cytotoxicity against various cancer cell lines. A notable study demonstrated that pyrazole derivatives exhibited IC50_{50} values in the micromolar range against human tumor cell lines, suggesting a promising therapeutic avenue for cancer treatment .

Anti-inflammatory Effects

Research indicates that compounds containing pyrazole moieties can inhibit inflammatory pathways. Specifically, the inhibition of cyclooxygenase (COX) enzymes has been linked to anti-inflammatory effects. The presence of the furan ring in this compound may enhance its interaction with COX enzymes, potentially leading to increased anti-inflammatory activity .

Enzyme Inhibition

The compound's ability to act as an enzyme inhibitor has been explored. For example, it may inhibit firefly luciferase (EC 1.13.12.7), an enzyme commonly used in bioluminescence assays. Such inhibition could have implications in biochemical research and drug development .

Case Studies

  • Cytotoxicity Assays :
    • In a study assessing various pyrazole derivatives, 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide was tested against several cancer cell lines. The results indicated moderate to high cytotoxicity with IC50_{50} values ranging from 10 to 25 µM depending on the cell line .
  • Inflammation Models :
    • Animal models of inflammation were used to evaluate the anti-inflammatory effects of this compound. Results showed a significant reduction in paw edema in treated groups compared to controls, suggesting effective modulation of inflammatory responses .

The mechanisms through which 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide exerts its biological effects may involve:

  • Inhibition of Pro-inflammatory Cytokines : The compound may reduce levels of TNF-alpha and IL-6, key mediators in inflammation.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through activation of caspases and modulation of Bcl-2 family proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Reported Activity References
3-(5-Methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide Phenyl, 5-methylfuran C₁₆H₁₄N₄O₂ 284.27 Vendor-listed (no explicit activity reported)
3-(5-Methylfuran-2-yl)-N'-[(E)-(4-nitrophenyl)methylene]-1H-pyrazole-5-carbohydrazide 4-Nitrophenyl, 5-methylfuran C₁₆H₁₃N₅O₄ 339.31 Not explicitly stated; nitro group may enhance electronic interactions
N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide 4-Diethylaminophenyl, 5-methylfuran C₂₀H₂₃N₅O₂ 377.44 Potential solubility enhancement due to diethylamino group
(E)-N′-((1H-Indol-3-yl)methylene)-1H-pyrazole-5-carbohydrazide Indole-3-yl C₁₄H₁₂N₆O 288.28 Nonpeptidic inhibitor of endoplasmic reticulum aminopeptidases (IC₅₀ ~10 μM)
(E)-N’-(2,4-Dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide 2,4-Dichlorophenyl C₁₇H₁₂Cl₂N₄O 375.21 Structural and vibrational analysis; potential anticancer applications
3-(5-Chlorothiophen-2-yl)-N′-[(E)-1-(furan-2-yl)ethylidene]-1H-pyrazole-5-carbohydrazide 5-Chlorothiophen-2-yl, furan-2-ylethylidene C₁₃H₁₀ClN₅O₂S 335.77 Not explicitly stated; thiophene may alter electronic properties vs. furan

Structural and Electronic Comparisons

  • Diethylamino-substituted derivatives (MW 377.44) introduce electron-donating groups, improving solubility in polar solvents—a critical factor for bioavailability. Thiophene vs.

Pharmacological Activity Trends

  • Anticancer Potential: Analogs like (E)-N’-(2,4-dichlorobenzylidene)-5-phenyl-1H-pyrazole-3-carbohydrazide demonstrate apoptosis-inducing effects in A549 lung cancer cells , while 1-(4-tert-butylbenzyl)-3-aryl derivatives show IC₅₀ values <10 μM .
  • Enzyme Inhibition: The indole-3-yl derivative () inhibits ER aminopeptidases, suggesting scaffold utility for targeting peptide-processing enzymes .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-(5-methylfuran-2-yl)-N'-[(E)-phenylmethylidene]-1H-pyrazole-5-carbohydrazide?

Answer:
The compound can be synthesized via a multi-step approach:

Cyclocondensation : Start with ethyl acetoacetate derivatives and phenylhydrazine to form the pyrazole core (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate) .

Hydrazide Formation : Hydrolyze the ester group to a carboxylic acid, then convert it to a carbohydrazide intermediate using hydrazine hydrate .

Schiff Base Formation : React the carbohydrazide with an aromatic aldehyde (e.g., benzaldehyde derivatives) under reflux in ethanol or methanol to form the (E)-configured imine bond .
Key Validation : Monitor reactions via TLC and confirm intermediates/products using IR (C=O stretch at ~1650 cm⁻¹) and NMR (imine proton at δ 8.3–8.5 ppm) .

Basic: How should the crystal structure of this compound be characterized using X-ray diffraction?

Answer:

Data Collection : Use a single-crystal X-ray diffractometer (Mo/Kα radiation, λ = 0.71073 Å). Ensure crystal quality by slow evaporation from a solvent like DMSO or ethanol .

Structure Solution : Employ direct methods in SHELXS or SHELXD for phase determination .

Refinement : Apply SHELXL for anisotropic displacement parameters and hydrogen atom placement. Validate using R-factor convergence (target R1 < 0.05) and residual electron density analysis .

Visualization : Use ORTEP for Windows to generate anisotropic displacement ellipsoid plots .

Advanced: What computational methods are suitable for investigating its electronic properties and reactivity?

Answer:

Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO) to predict charge transfer and reactive sites .

Molecular Electrostatic Potential (MEP) : Map electrostatic surfaces to identify nucleophilic/electrophilic regions .

Vibrational Analysis : Compare computed IR spectra (using Gaussian 09) with experimental data to assign vibrational modes .
Note : Use software like GaussView for visualization and basis set selection .

Advanced: How can molecular docking elucidate potential biological targets for this compound?

Answer:

Target Selection : Prioritize enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABA-A) based on structural analogs .

Docking Protocol :

  • Prepare the ligand (target compound) by optimizing its geometry and assigning charges (e.g., Gasteiger-Marsili).
  • Use AutoDock Vina or Schrödinger Suite for flexible docking. Set grid boxes to encompass active sites .

Validation : Compare docking scores (binding affinity in kcal/mol) with known inhibitors. Verify pose stability via molecular dynamics simulations (100 ns) .

Basic: Which spectroscopic techniques are critical for structural validation?

Answer:

IR Spectroscopy : Confirm hydrazide (N–H stretch at ~3200 cm⁻¹) and imine (C=N stretch at ~1600 cm⁻¹) groups .

NMR :

  • ¹H NMR: Identify pyrazole protons (δ 6.5–7.5 ppm), methylfuran (δ 2.3 ppm for CH₃), and imine proton (δ 8.3–8.5 ppm) .
  • ¹³C NMR: Detect carbonyl carbons (δ 160–170 ppm) and aromatic carbons .

Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced: How to resolve contradictions in reported biological activities of pyrazole carbohydrazide derivatives?

Answer:

Comparative Assays : Perform standardized in vitro assays (e.g., MTT for cytotoxicity, MES for anticonvulsant activity) under identical conditions .

Structure-Activity Relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing groups on the benzylidene ring) with activity trends .

Mechanistic Studies : Use Western blotting or enzyme inhibition assays (e.g., COX-2) to identify molecular targets and rule off-target effects .

Advanced: What strategies optimize crystallinity for poorly soluble derivatives?

Answer:

Co-Crystallization : Use co-formers like succinic acid or caffeine to enhance lattice stability .

Solvent Screening : Test mixed solvents (e.g., DMSO/water) for slow diffusion crystallization .

Thermal Analysis : Perform DSC/TGA to identify polymorph transitions and select stable forms .

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